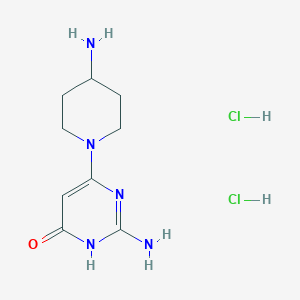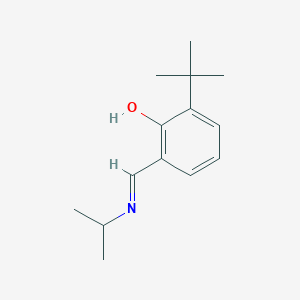
N-(3-tert-Butylsalicylidene)-isopropylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-tert-Butylsalicylidene)-isopropylamine (TBSA) is a novel organic compound with a wide range of applications in the fields of chemistry, biology, and medicine. TBSA is an organosulfur compound that can be used as a catalyst for the synthesis of various organic compounds, as a biological probe for studying enzyme-substrate interactions, and as a therapeutic agent for treating certain diseases.
Applications De Recherche Scientifique
N-(3-tert-Butylsalicylidene)-isopropylamine has been used in a variety of scientific research applications, including as a catalyst for organic synthesis, as a biological probe for studying enzyme-substrate interactions, and as a therapeutic agent for treating certain diseases.
In organic synthesis, N-(3-tert-Butylsalicylidene)-isopropylamine has been used as a catalyst for the synthesis of various organic compounds, such as esters, amides, and nitriles. N-(3-tert-Butylsalicylidene)-isopropylamine has also been used as a catalyst for the synthesis of polymers, such as polyurethanes and polyacrylates.
In biology, N-(3-tert-Butylsalicylidene)-isopropylamine has been used as a probe for studying enzyme-substrate interactions. N-(3-tert-Butylsalicylidene)-isopropylamine has been used to study the structure and function of enzymes, such as cytochrome P450, and to investigate the mechanism of action of drugs.
In medicine, N-(3-tert-Butylsalicylidene)-isopropylamine has been used as a therapeutic agent for treating certain diseases, such as cancer and neurodegenerative diseases. N-(3-tert-Butylsalicylidene)-isopropylamine has been used to inhibit the growth of cancer cells and to reduce the symptoms of neurodegenerative diseases.
Mécanisme D'action
N-(3-tert-Butylsalicylidene)-isopropylamine has a variety of mechanisms of action, depending on its application. In organic synthesis, N-(3-tert-Butylsalicylidene)-isopropylamine acts as a catalyst, facilitating the formation of covalent bonds between organic molecules. In biology, N-(3-tert-Butylsalicylidene)-isopropylamine acts as a probe, allowing researchers to study the structure and function of enzymes. In medicine, N-(3-tert-Butylsalicylidene)-isopropylamine acts as a therapeutic agent, inhibiting the growth of cancer cells and reducing the symptoms of neurodegenerative diseases.
Biochemical and Physiological Effects
N-(3-tert-Butylsalicylidene)-isopropylamine has a variety of biochemical and physiological effects, depending on its application. In organic synthesis, N-(3-tert-Butylsalicylidene)-isopropylamine facilitates the formation of covalent bonds between organic molecules. In biology, N-(3-tert-Butylsalicylidene)-isopropylamine can bind to enzymes, allowing researchers to study their structure and function. In medicine, N-(3-tert-Butylsalicylidene)-isopropylamine can inhibit the growth of cancer cells and reduce the symptoms of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-tert-Butylsalicylidene)-isopropylamine has several advantages and limitations for lab experiments. One advantage is that N-(3-tert-Butylsalicylidene)-isopropylamine is relatively inexpensive and easy to synthesize. Another advantage is that N-(3-tert-Butylsalicylidene)-isopropylamine can be used as a catalyst for organic synthesis, as a biological probe for studying enzyme-substrate interactions, and as a therapeutic agent for treating certain diseases.
One limitation is that N-(3-tert-Butylsalicylidene)-isopropylamine can be toxic if not handled properly. Another limitation is that N-(3-tert-Butylsalicylidene)-isopropylamine is sensitive to light and oxygen, so it must be stored in a dark, airtight container.
Orientations Futures
There are a variety of potential future directions for N-(3-tert-Butylsalicylidene)-isopropylamine research.
One potential direction is the development of new synthetic methods for the synthesis of N-(3-tert-Butylsalicylidene)-isopropylamine. Another potential direction is the development of new applications for N-(3-tert-Butylsalicylidene)-isopropylamine, such as the use of N-(3-tert-Butylsalicylidene)-isopropylamine as a drug delivery system or as a therapeutic agent for treating other diseases.
Another potential direction is the development of new methods for studying the structure and function of enzymes using N-(3-tert-Butylsalicylidene)-isopropylamine. Finally, another potential direction is the development of new methods for synthesizing and purifying N-(3-tert-Butylsalicylidene)-isopropylamine with improved yields and purity.
Méthodes De Synthèse
N-(3-tert-Butylsalicylidene)-isopropylamine can be synthesized by a variety of methods, including the reaction of isopropylamine with 3-tert-butylsalicylaldehyde in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction is carried out in a solvent such as ethanol, and the resulting product is purified by recrystallization.
Propriétés
IUPAC Name |
2-tert-butyl-6-(propan-2-yliminomethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-10(2)15-9-11-7-6-8-12(13(11)16)14(3,4)5/h6-10,16H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILNIAKSSWFFPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=CC1=C(C(=CC=C1)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-tert-Butylsalicylidene)-isopropylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


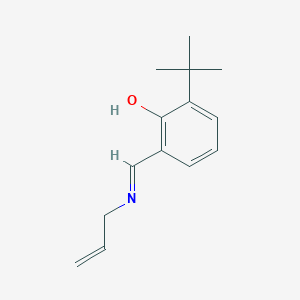
![5'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyinosine](/img/structure/B6299843.png)
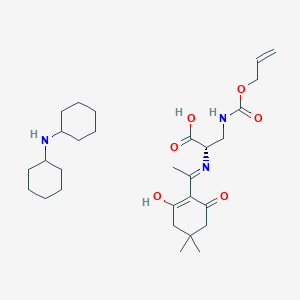
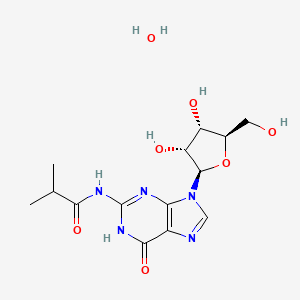
![3-(4-Methanesulfonyl-phenyl)-[1,2,4]oxadiazol-5-ol](/img/structure/B6299854.png)


![2-(Benzo[d]thiazol-2-yl)-6-bromophenol](/img/structure/B6299869.png)
![2-(1H-Benzo[d]imidazol-2-yl)-5-bromophenol](/img/structure/B6299875.png)



